

Application Notes and Protocols for GMP-Compliant Radiolabeling Using Tosylethyl-PE2I

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Good Manufacturing Practice (GMP)-compliant radiolabeling of the precursor **Tosylethyl-PE2I** to produce the positron emission tomography (PET) radiotracer [18F]FE-PE2I. This radiotracer is a high-affinity ligand for the dopamine transporter (DAT), making it a valuable tool in neuroscience research and the clinical diagnosis of neurodegenerative diseases like Parkinson's disease.

Introduction to GMP in Radiopharmaceutical Production

Good Manufacturing Practice (GMP) is a critical framework for ensuring that radiopharmaceutical products are consistently produced and controlled to the quality standards appropriate for their intended use.[1][2] Due to the short half-life of many radiopharmaceuticals, quality control can sometimes be retrospective, making strict adherence to GMP imperative.[3] Key principles of GMP in the context of radiopharmaceutical production include:

- Quality Assurance: A comprehensive system to ensure that products are of the required quality for their intended use.[2]
- Personnel: All personnel must be well-trained in GMP, radiation safety, and the specific procedures for handling radioactive materials.[1][2][4]



- Premises and Equipment: Facilities must be designed to minimize the risk of contamination, and equipment must be qualified, calibrated, and maintained to ensure consistent performance.[2][4][5]
- Documentation: Accurate and thorough documentation is essential for traceability and accountability throughout the manufacturing process.[2][4][5] This includes Standard Operating Procedures (SOPs), batch records, and quality control data.
- Production: All production processes must be clearly defined, validated, and carried out according to SOPs to ensure consistency.
- Quality Control: A dedicated and independent quality control laboratory is necessary to test starting materials, in-process materials, and the final product.[1]
- Radiation Safety: Strict adherence to radiation safety protocols is necessary to protect personnel and prevent environmental contamination.[2]

[18F]FE-PE2I and its Precursor Tosylethyl-PE2I

[¹8F]FE-PE2I, or (E)-N-(3-iodoprop-2-enyl)-2β-carbo-fluoroethoxy-3β-(4'-methyl-phenyl) nortropane, is a PET radioligand with high affinity and selectivity for the dopamine transporter (DAT).[6][7][8] It is synthesized via a nucleophilic substitution reaction using the precursor **Tosylethyl-PE2I**.[7][8] The use of ¹8F, with its longer half-life of approximately 110 minutes compared to ¹¹C, allows for distribution to PET centers without an on-site cyclotron.[6][9]

GMP-Compliant Automated Radiosynthesis of [18F]FE-PE2I

The automated synthesis of [18F]FE-PE2I is typically performed using a commercially available radiosynthesis module, such as the GE TRACERLab FX2 N or a Synthera®+ platform, situated within a hot cell in a GMP-compliant cleanroom environment.[7][8][10][11]

Quantitative Data from GMP-Compliant Syntheses

The following table summarizes quantitative data from published GMP-compliant automated syntheses of [18F]FE-PE2I using the **Tosylethyl-PE2I** precursor.



Parameter	Value	Synthesis Module	Reference
Radiochemical Yield (RCY)	39 ± 8%	GE TRACERLab FX2 N	[7][12]
up to 62% (isolated 25 GBq from 80 GBq)	Synthera®+	[10][11]	
35% (average from 45 GBq starting activity)	Synthera®+	[10]	
Molar Activity (Am)	925.3 ± 763 GBq/μmol	GE TRACERLab FX2 N	[7][12]
Synthesis Time	70 minutes	GE TRACERLab FX2 N	[7][12]
Radiochemical Purity	> 95%	GE TRACERLab FX2 N	[7]
Stability	Stable for over 6 hours at room temperature	GE TRACERLab FX2 N	[7][12]

Detailed Experimental Protocol for Automated Synthesis on GE TRACERLab FX2 N

This protocol is adapted from published procedures for the GMP-compliant synthesis of [18F]FE-PE2I.[7][8][12][13]

Materials and Reagents:

- Tosylethyl-PE2I precursor (purchased from a qualified vendor, e.g., Pharmasynth AS)[8][12]
- [18F]Fluoride (produced from a cyclotron via the 18O(p,n)18F nuclear reaction)[8]
- Kryptofix 2.2.2 (K222)[10]
- Potassium Carbonate (K₂CO₃)[10]



- Acetonitrile (anhydrous)[10]
- Dimethyl sulfoxide (DMSO, anhydrous)[10]
- Sterile water for injection
- Sodium ascorbate[7][13]
- Saline (0.9% NaCl)
- Solid-phase extraction (SPE) cartridges (e.g., QMA, tC18)[8]
- Sterile filters (0.22 μm)[8]

Equipment:

- GE TRACERLab FX2 N synthesis module[7][8]
- Hot cell with appropriate shielding
- High-Performance Liquid Chromatography (HPLC) system (semi-preparative and analytical)
 with a radioactivity detector
- Gas Chromatography (GC) system for residual solvent analysis
- Dose calibrator
- pH meter
- Endotoxin testing system
- System for sterility testing

Protocol Steps:

- [18F]Fluoride Trapping and Elution:
 - Aqueous [18F]fluoride is transferred from the cyclotron target to the synthesis module.



- The [18F]fluoride is trapped on a pre-conditioned QMA cartridge.[7]
- The trapped [18F]F⁻ is then eluted into the reaction vessel using a solution of Kryptofix
 2.2.2 and potassium carbonate in acetonitrile/water.[7]

Azeotropic Drying:

• The [18F]fluoride/Kryptofix mixture is dried azeotropically under a stream of nitrogen at an elevated temperature (e.g., 85°C) to remove water. This step is typically repeated.[14]

· Radiolabeling Reaction:

- A solution of the Tosylethyl-PE2I precursor (e.g., 1.0 mg) dissolved in anhydrous DMSO is added to the reaction vessel containing the dried [18F]KF/K2.2.2 complex.[7][8]
- The reaction mixture is heated to a high temperature (e.g., 140°C) for a short duration (e.g., 150 seconds).[7]

Purification:

- After the reaction, the crude mixture is cooled and diluted with a suitable mobile phase,
 which may contain sodium ascorbate to prevent radiolysis.[7][13]
- The diluted mixture is then purified using a semi-preparative HPLC system to isolate the
 [18F]FE-PE2I from unreacted precursor and other impurities.[7]

Formulation:

- The collected HPLC fraction containing [18F]FE-PE2I is passed through a tC18 SPE cartridge to remove the HPLC solvents.
- The trapped [18F]FE-PE2I is eluted from the cartridge with ethanol.[8]
- The final product is formulated in a sterile solution, typically saline containing a small percentage of ethanol and sodium ascorbate as a stabilizer, and passed through a 0.22 µm sterile filter into a sterile vial.[8]

Quality Control:



- A comprehensive set of quality control tests must be performed on the final product according to pharmacopeial standards. These tests include:
 - Appearance: Clear, colorless solution, free of visible particles.
 - pH: Within an acceptable range (e.g., 4.5 7.0).
 - Radiochemical Identity and Purity: Confirmed by analytical HPLC.
 - Radionuclidic Identity and Purity: Confirmed by measuring the half-life and energy of the emitted radiation.
 - Residual Solvents: Measured by GC to ensure levels are below acceptable limits.
 - Bacterial Endotoxins: Tested to ensure the product is pyrogen-free.
 - Sterility: The final product must be sterile.
 - Filter Integrity Test: Performed post-filtration to ensure the sterilizing filter was effective.

Visualizations

Dopamine Transporter (DAT) Signaling Pathway

The following diagram illustrates the role of the dopamine transporter (DAT) in the synaptic cleft, which is the target for [18F]FE-PE2I imaging.

Caption: Dopamine synthesis, release, and reuptake at the synapse, with [18F]FE-PE2I targeting the DAT.

GMP-Compliant Radiosynthesis Workflow for [18F]FE-PE2I

This diagram outlines the major steps in the automated, GMP-compliant production of [18F]FE-PE2I.

Caption: Workflow for the GMP-compliant automated synthesis and quality control of [18F]FE-PE2I.



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